1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene
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Overview
Description
1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by the presence of two chlorine atoms and a dinitropropan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or column chromatography to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,2-dichloro-4-(1,3-diaminopropan-2-yl)benzene .
Scientific Research Applications
1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar in structure but lacks the 1,3-dinitropropan-2-yl group.
1,3-Dinitropropan-2-ylbenzene: Similar but does not have the dichloro substitution on the benzene ring
Uniqueness
1,2-Dichloro-4-(1,3-dinitropropan-2-yl)benzene is unique due to the combination of dichloro and dinitropropan-2-yl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,2-dichloro-4-(1,3-dinitropropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O4/c10-8-2-1-6(3-9(8)11)7(4-12(14)15)5-13(16)17/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMWTVLYMXTMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C[N+](=O)[O-])C[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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